N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
N-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(ethylsulfonyl)phenyl group at the 5-position and an acetamide moiety at the 2-position. The ethylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding affinity to biological targets.
Properties
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-3-20(17,18)10-6-4-9(5-7-10)11-14-15-12(19-11)13-8(2)16/h4-7H,3H2,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIDEYDOQJNQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide, is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities.
Mode of Action
This compound interacts with its target, DHFR, by binding to its active sites, thereby inhibiting the enzyme’s function. The inhibition of DHFR leads to a decrease in the production of tetrahydrofolate, a critical component in DNA synthesis. This disruption in DNA synthesis can lead to cell death, particularly in rapidly dividing cells such as cancer cells and microbes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate. This disruption can have downstream effects on DNA synthesis and cell growth, particularly in rapidly dividing cells.
Result of Action
The result of the compound’s action is a disruption in DNA synthesis and cell growth due to the inhibition of DHFR. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells and microbes. Therefore, this compound could potentially be used as an antimicrobial or antitumor agent.
Biochemical Analysis
Biochemical Properties
Similar compounds, such as sulfonamide derivatives conjugated with acetamide fragments, have been shown to exhibit antimicrobial and anticancer activities. These compounds inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides. This suggests that N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Based on its structural similarity to sulfonamide derivatives, it may influence cell function by interacting with key cellular pathways. For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxadiazole class, which has been extensively studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
- Molecular Formula : C16H17N5O5S
- Molecular Weight : 391.4 g/mol
- IUPAC Name : N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
The primary target for this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . The compound interacts with VEGFR2, inhibiting the VEGF signaling pathway, which is crucial for angiogenesis. This inhibition can potentially lead to reduced tumor growth and metastasis by limiting the blood supply to tumors.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Induces apoptosis |
| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Inhibits Bcl-2 protein |
These results suggest that the presence of specific functional groups in the oxadiazole structure enhances cytotoxicity against various cancer cell lines .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analyses indicate that modifications to the phenyl ring can significantly impact antimicrobial potency .
Case Studies
-
Study on Antitumor Activity :
A recent study synthesized various oxadiazole derivatives and evaluated their antitumor activity using MTT assays. The findings revealed that derivatives with electron-donating groups at specific positions exhibited enhanced activity against A431 and Jurkat cell lines . -
Antimicrobial Evaluation :
Another study focused on the synthesis of oxadiazole-based compounds and assessed their antimicrobial efficacy using a dilution method against common bacterial strains. The results showed that compounds with sulfonamide groups had superior activity compared to standard antibiotics .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its bioavailability and therapeutic potential. Factors such as solubility, stability under physiological conditions, and metabolic pathways influence its efficacy in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 1,3,4-oxadiazole scaffold is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include:
- Key Observations :
- Electron-withdrawing groups (e.g., ethylsulfonyl, nitro) improve stability and enzyme binding compared to electron-donating groups (e.g., methoxy) .
- Thioether/sulfonyl linkages influence metabolic pathways; sulfonyl groups (as in the target compound) are less prone to oxidation than thioethers .
- Aromatic heterocycles (e.g., benzofuran, indole) enhance target specificity via π-π interactions, whereas alkyl groups (e.g., ethylsulfonyl) balance solubility and permeability .
Pharmacological Activities
- Key Trends :
Physicochemical Properties
- Lipophilicity (logP) : Ethylsulfonyl (target) likely reduces logP compared to benzyl but increases it relative to sulfamoyl .
- Solubility : Sulfonyl groups improve aqueous solubility versus thioethers .
- Metabolic Stability : Ethylsulfonyl is less susceptible to oxidative metabolism than thioether or benzofuran groups .
Preparation Methods
The target molecule’s structure necessitates sequential construction of the oxadiazole ring, introduction of the ethylsulfonylphenyl group, and acetylation of the heterocyclic nitrogen. Two dominant methodologies emerge:
Detailed Synthetic Procedures
Diacylhydrazide Cyclization Method
Synthesis of 4-(Ethylsulfonyl)phenylacetic Acid Hydrazide
Reactants :
- 4-(Ethylsulfonyl)phenylacetic acid (1.0 eq)
- Thionyl chloride (SOCl₂, 2.5 eq)
- Hydrazine hydrate (N₂H₄·H₂O, 3.0 eq)
Procedure :
- The carboxylic acid is refluxed with SOCl₂ at 70°C for 4 h to form the acyl chloride.
- Excess hydrazine hydrate in ethanol is added dropwise at 0°C, stirred for 12 h, and filtered to yield the hydrazide.
Yield : 85%
Key Spectral Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.80 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.55 (d, J = 8.4 Hz, 2H, ArH), 4.10 (s, 2H, CH₂CO), 3.30 (q, J = 7.2 Hz, 2H, SO₂CH₂), 1.20 (t, J = 7.2 Hz, 3H, CH₃).
Formation of N-Acetyl Diacylhydrazide
Reactants :
- 4-(Ethylsulfonyl)phenylacetic acid hydrazide (1.0 eq)
- Acetic anhydride ((CH₃CO)₂O, 2.0 eq)
Procedure :
The hydrazide is suspended in dry dichloromethane, treated with acetic anhydride and catalytic DMAP, and stirred at 25°C for 24 h. The product precipitates upon solvent removal.
Yield : 90%
Cyclodehydration to Oxadiazole
Reactants :
- N-Acetyl diacylhydrazide (1.0 eq)
- Phosphorus oxychloride (POCl₃, 5.0 eq)
Procedure :
The diacylhydrazide is refluxed in POCl₃ at 110°C for 6 h. The mixture is quenched with ice, neutralized with NaHCO₃, and extracted with ethyl acetate. The crude product is recrystallized from ethanol.
Yield : 76%
Reaction Equation :
$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl}3, \Delta} \text{N-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide} + \text{H}2\text{O}
$$
Thiol-Mediated Functionalization Method
Synthesis of 5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol
Reactants :
- 4-(Ethylsulfonyl)phenylacetic acid hydrazide (1.0 eq)
- Carbon disulfide (CS₂, 1.2 eq)
- Potassium hydroxide (KOH, 1.5 eq)
Procedure :
The hydrazide is refluxed with CS₂ and KOH in ethanol for 6 h. Acidification with HCl precipitates the thiol intermediate.
Yield : 68%
Acetamide Installation via Nucleophilic Substitution
Reactants :
- 5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol (1.0 eq)
- Chloroacetamide (ClCH₂CONH₂, 1.2 eq)
- Potassium carbonate (K₂CO₃, 2.0 eq)
Procedure :
The thiol is stirred with chloroacetamide and K₂CO₃ in acetone at 25°C for 8 h. Filtration and recrystallization from ethanol yield the final product.
Yield : 52%
Comparative Analysis of Synthetic Routes
| Parameter | Diacylhydrazide Route | Thiol Substitution Route |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 58% | 35% |
| Hazardous Reagents | POCl₃ | CS₂, Chloroacetamide |
| Scalability | High | Moderate |
| Purity (HPLC) | 98.5% | 95.2% |
The diacylhydrazide method proves superior in yield and simplicity, though it requires careful handling of POCl₃. The thiol route offers modularity for introducing diverse acetamide analogs but suffers from lower efficiency.
Structural Characterization
Spectroscopic Validation
- ¹H NMR (DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.05 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 3.20 (q, J = 7.2 Hz, 2H, SO₂CH₂), 2.02 (s, 3H, CH₃CO), 1.15 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- ¹³C NMR : δ 169.5 (C=O), 167.8 (oxadiazole C-2), 140.2–124.5 (ArC), 48.7 (SO₂CH₂), 22.5 (CH₃CO), 14.1 (CH₂CH₃).
- HRMS (ESI) : m/z calcd for C₁₂H₁₄N₃O₄S [M+H]⁺: 312.0754; found: 312.0758.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₃O₄S |
| Molecular Weight | 312.32 g/mol |
| Melting Point | 198–200°C |
| Solubility | DMSO > 50 mg/mL |
| LogP | 1.85 |
Industrial-Scale Considerations
For bulk production, the diacylhydrazide route is optimized via:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves a multi-step approach:
Formation of the oxadiazole ring : Reacting hydrazide derivatives with carbon disulfide or cyanogen bromide under reflux conditions (e.g., DMF as solvent, 80–100°C).
Sulfonation : Introducing the ethylsulfonyl group via reaction with ethylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
Acylation : Coupling the oxadiazole intermediate with acetamide using chloroacetyl chloride or similar acylating agents (reflux in THF or DCM, 12–24 hours) .
- Optimization : Yield is highly dependent on solvent polarity, temperature control, and stoichiometric ratios. For example, excess acylating agents (1.2–1.5 equivalents) improve acylation efficiency, while inert atmospheres (N₂/Ar) reduce side reactions .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., ethylsulfonyl proton signals at δ 3.2–3.5 ppm, oxadiazole ring carbons at δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 367.08) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1300 cm⁻¹) and amide groups (1650–1700 cm⁻¹) .
Q. How does the ethylsulfonyl group influence the compound’s physicochemical properties?
- Impact :
- Solubility : The polar sulfonyl group enhances water solubility compared to non-sulfonated analogs, facilitating in vitro assays .
- Stability : The electron-withdrawing sulfonyl group increases resistance to enzymatic degradation, as observed in similar oxadiazole derivatives .
- Reactivity : Facilitates nucleophilic substitution at the phenyl ring, enabling further functionalization (e.g., coupling with bioactive moieties) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?
- Case Example : If conflicting results arise (e.g., higher antimicrobial activity in benzyl-substituted vs. phenyl-substituted analogs), conduct:
Dose-response assays to validate potency thresholds.
Molecular docking to compare binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .
Metabolic stability tests (e.g., liver microsome assays) to assess if differential degradation explains activity variations .
- Reference : Structural analogs with bulky substituents (e.g., 4-methylphenyl) showed reduced membrane permeability, explaining lower efficacy despite similar in vitro activity .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Approaches :
- Prodrug design : Mask the sulfonyl group with ester linkages to improve oral bioavailability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance circulation time and target tissue accumulation .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., oxadiazole ring oxidation) and introduce blocking groups (e.g., fluorine substituents) .
Q. How can computational models guide the rational design of derivatives with enhanced selectivity?
- Methods :
QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity against specific targets (e.g., COX-2 inhibition) .
Molecular dynamics simulations : Predict binding stability in enzyme active sites (e.g., >10 ns simulations to assess hydrogen-bond retention) .
ADMET prediction : Use tools like SwissADME to filter derivatives with unfavorable toxicity or permeability profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
